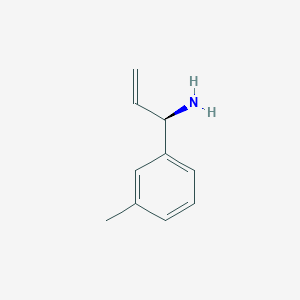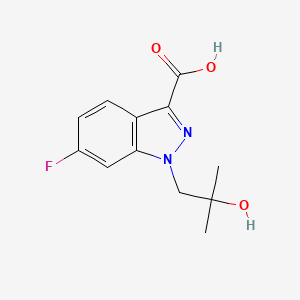
10,11-Dihydro-5-azatetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5-azatetraphene is a heterocyclic compound with the molecular formula C17H13N It is known for its unique structure, which includes a nitrogen atom integrated into a polycyclic aromatic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5-azatetraphene can be achieved through several methods. One common approach involves the reaction of 9,10-phenanthrenequinone with an amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, often using solvents like toluene or dimethyl sulfoxide, and may require heating to temperatures around 150°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 10,11-Dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
10,11-Dihydro-5-azatetraphene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-5-azatetraphene is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
10,11-Dihydro-5H-dibenz[b,f]azepine: Known for its use in pharmaceuticals, particularly as an anticonvulsant.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacological properties.
Uniqueness: 10,11-Dihydro-5-azatetraphene is unique due to its specific nitrogen-containing polycyclic structure, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C17H13N |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C17H13N/c1-2-6-13-10-16-14(9-12(13)5-1)11-18-17-8-4-3-7-15(16)17/h1,3-5,7-11H,2,6H2 |
Clave InChI |
XNERJSGZRXPKJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=C3C=NC4=CC=CC=C4C3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


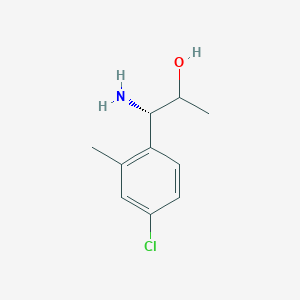
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)

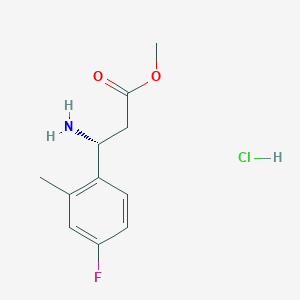
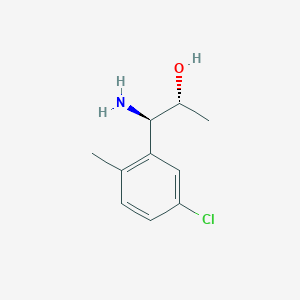
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)

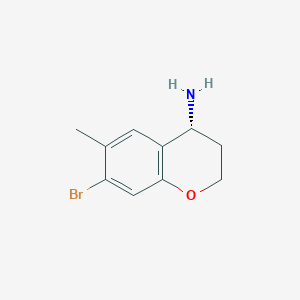
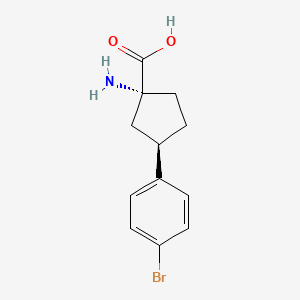
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
